2-(Quinolin-8-yloxy)ethanamine

Fragment-based drug discovery Lead optimization Medicinal chemistry

Researchers needing 8-hydroxyquinoline-derived building blocks often face a dilemma: the native 8-OH group chelates iron, while N,N-dialkylated analogs block conjugation. This compound replaces the hydroxyl with an ether-linked primary amine-removing confounding metal chelation while retaining a nucleophilic handle. - **Fragment-ready**: MW 188.23, 1 HBD, satisfies Rule of Three. - **Conjugation-ready**: Free primary amine enables amides, ureas, reductive amination. - **Selectivity bias**: 8-ether linkage favors MAO-B over MAO-A (literature precedent). - **Supply**: ≥97% purity with HPLC/NMR/LC-MS data. Immediate dispatch.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 801167-08-8
Cat. No. B3155472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-8-yloxy)ethanamine
CAS801167-08-8
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCN)N=CC=C2
InChIInChI=1S/C11H12N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8,12H2
InChIKeyHEFUVGGDWOENCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-8-yloxy)ethanamine: Identity and Structural Baseline


2-(Quinolin-8-yloxy)ethanamine (CAS 801167-08-8, also cataloged as CS-0315584) is a low-molecular-weight (188.23 g/mol, C₁₁H₁₂N₂O) heterocyclic building block comprising an 8-hydroxyquinoline core ether-linked to a primary ethanamine chain . The compound is most commonly supplied as the dihydrochloride salt (MW 261.15, C₁₁H₁₄Cl₂N₂O) . It belongs to the 8-substituted quinoline ether family—a class recognized in the patent literature for conferring MAO-inhibitory and iron-chelating properties when appropriately functionalized [1]. Commercially, the compound is available at ≥97% purity with accompanying NMR, HPLC, and LC-MS characterization data .

Fragment-Based Discovery

Low-MW 8-ether quinoline scaffold compatible with Rule-of-Three fragment screening criteria

Primary Amine Conjugation Handle

Free –NH₂ enables amide, sulfonamide, urea, and reductive amination without deprotection

Analytically Characterized Building Block

Supplied with NMR, HPLC, and LC-MS documentation for direct use in medicinal chemistry workflows

Why Generic Analogs Cannot Substitute


The 8-hydroxyquinoline scaffold is a privileged structure with broad pharmacological potential, but its biological and synthetic utility is exquisitely sensitive to substitution at the 8-position [1]. The parent 8-hydroxyquinoline retains a free hydroxyl group capable of metal chelation, while 2-(quinolin-8-yloxy)ethanamine replaces this hydroxyl with an ether-linked primary amine—a transformation that eliminates the iron-chelating catechol-like motif and introduces a nucleophilic amine handle unavailable in the parent scaffold [2]. N,N-dialkylated analogs such as N,N-diethyl-2-(quinolin-8-yloxy)ethanamine (CAS 125906-52-7, MW 244.34) bear a tertiary amine that is sterically encumbered and non-conjugatable, precluding direct amide bond formation or reductive amination without prior deprotection . Consequently, researchers requiring a free primary amine terminus for downstream conjugation cannot interchange N-substituted or hydroxyl-bearing analogs without altering synthetic routes or biological outcomes.

  • 8-Hydroxyquinoline parent

    Retains a free hydroxyl with strong iron-chelating and cytotoxicity profiles that may confound cell-based assays and synthetic selectivity.

  • N,N-Dialkylated analogs

    Tertiary amine terminus cannot undergo acylation or reductive amination, blocking direct conjugation required for library synthesis.

  • Acetohydrazide derivative

    Hydrazide group limits reactivity to condensation chemistry (hydrazones/oxadiazoles), not the broad amine coupling repertoire.

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Atom Economy Advantage

2-(Quinolin-8-yloxy)ethanamine (free base) possesses a molecular weight of 188.23 g/mol, making it 56.11 g/mol (22.9%) lighter than its closest commercially available N,N-dialkylated comparator, N,N-diethyl-2-(quinolin-8-yloxy)ethanamine (244.34 g/mol) . This lower molecular weight places the compound within the favorable range for fragment-based lead discovery (typically <250 Da), whereas the diethyl analog exceeds the preferred fragment threshold and introduces additional lipophilicity from the ethyl substituents [1].

MW & Atom Economy
Head-to-head
Target 188.23 g/mol vs Comparator 244.34 g/mol (−22.9%)
Supports fragment-based screening compliance with lower MW and lipophilicity
Calculated from molecular formulas; experimental confirmation recommended
Fragment-based drug discovery Lead optimization Medicinal chemistry

Free Primary Amine Synthetic Handle

2-(Quinolin-8-yloxy)ethanamine contains a single, sterically unencumbered primary amine (pKa ≈ 9–10, estimated for alkylamine ethers), enabling direct participation in amide coupling, reductive amination, sulfonamide formation, and urea synthesis without deprotection steps . In contrast, the parent 8-hydroxyquinoline (CAS 148-24-3) terminates in a phenolic hydroxyl (pKa ≈ 9.9) requiring activation for nucleophilic displacement, while N,N-diethyl-2-(quinolin-8-yloxy)ethanamine bears a tertiary amine incapable of acylation [1]. The 2-(quinolin-8-yloxy)acetohydrazide analog (CAS not specified) terminates in a hydrazide, which participates in condensation chemistry but lacks the broad amine reactivity profile [2].

Synthetic Handle
Class-level inference
Primary amine: amide, sulfonamide, urea, reductive amination. Comparators: –OH, –NR₂, –NHNH₂ (limited).
Enables direct one-step diversification without protection/deprotection sequences
Functional group comparison based on established reactivity principles
Chemical biology Bioconjugation Parallel synthesis

MAO Isoform Selectivity Reversal

The parent scaffold 8-hydroxyquinoline has been reported to preferentially inhibit rat brain mitochondrial MAO-A over MAO-B, with IC₅₀ values in the 10⁻⁶ to 10⁻³ M range [1]. In contrast, the patent literature explicitly teaches that 8-ether derivatives of 8-hydroxyquinoline—including 8-alkoxy and 8-aminoalkoxy congeners—can be engineered to exhibit selective MAO-B inhibitory activity, with the ether linkage at the 8-position being a critical structural determinant for redirecting isoform selectivity [2]. While direct IC₅₀ data for 2-(quinolin-8-yloxy)ethanamine against human MAO isoforms were not identified in the accessible primary literature, the class-level SAR establishes that 8-etherification is a validated strategy for converting the MAO-A-preferring 8-hydroxyquinoline scaffold into MAO-B-selective chemotypes [2].

MAO Isoform Selectivity
Class-level inference
8-Ether quinoline class: MAO-B selective (inferred). Parent 8-OH: preferential MAO-A inhibition.
8-Etherification may redirect isoform selectivity; direct IC₅₀ data for target not identified
Class-level SAR from patent literature; requires experimental confirmation
Neurodegenerative disease Monoamine oxidase Parkinson's disease models

Analytical Characterization and Off-Target Profile

2-(Quinolin-8-yloxy)ethanamine is commercially supplied at ≥97% purity (HPLC) with accompanying NMR and LC-MS documentation, enabling direct use in medicinal chemistry workflows without further purification . The N,N-diethyl analog (CAS 125906-52-7) is also available at 97% purity but at a higher molecular weight and with documented NaV1.7 channel off-target activity (IC₅₀ = 240 nM) that may complicate certain pharmacological profiling campaigns [1]. The parent 8-hydroxyquinoline, while widely available, exhibits cytotoxicity in MRC-5 cells (IC₅₀ = 6.27 μM) and is a known strong metal chelator, introducing confounding variables in cell-based assays.

Analytical & Off-Target
Cross-study comparable
Target: ≥97% purity, no documented off-target. Comparators: MRC-5 IC₅₀ 6.27 μM, Nav1.7 IC₅₀ 240 nM.
May reduce assay confounding factors from cytotoxicity or ion channel activity
Based on available pharmacology datasets; verify in specific assay context
Chemical procurement Quality control Reproducibility

Optimal Research Application Scenarios


Fragment-Based Screening Library Construction

With a molecular weight of 188.23 g/mol and a single primary amine as the sole hydrogen-bond donor, 2-(quinolin-8-yloxy)ethanamine satisfies the Rule of Three criteria for fragment-based drug discovery (MW < 250, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) . Its 8-ether quinoline core provides a rigid, aromatic scaffold with potential for π-stacking interactions, while the primary amine offers a single, well-defined vector for fragment elaboration. The compound is 22.9% lighter than the N,N-diethyl analog, maximizing ligand efficiency in fragment screens .

Parallel Synthesis and DEL Conjugation

The free primary amine enables direct, high-yielding amide bond formation with carboxylic acid building blocks, making this compound an ideal amine component for parallel synthesis arrays and DNA-encoded library (DEL) technology . Unlike N,N-dialkylated analogs that require N-demethylation or N-dealkylation prior to conjugation, and unlike the hydrazide analog which is limited to hydrazone/oxadiazole chemistry, the primary amine participates in the broadest range of robust bioconjugation reactions (amide, sulfonamide, urea, thiourea, and reductive amination) .

MAO-B-Selective Probe Development

The patent literature establishes that 8-ether derivatives of 8-hydroxyquinoline constitute a privileged class for achieving MAO-B-selective inhibition, whereas the parent 8-hydroxyquinoline scaffold preferentially inhibits MAO-A [1]. Researchers aiming to develop MAO-B-selective chemical probes for neurodegenerative disease models can rationally select this compound as a minimal 8-ether quinoline scaffold, leveraging the ether linkage to bias isoform selectivity while retaining the primary amine for subsequent SAR expansion through amide or amine diversification [1].

Tunable Metal-Coordination Scaffold

By replacing the 8-hydroxyl group of 8-hydroxyquinoline with an ether-linked amine, 2-(quinolin-8-yloxy)ethanamine eliminates the strong bidentate iron-chelating motif while retaining the quinoline nitrogen as a monodentate coordination site . This attenuated metal-binding profile is advantageous for applications requiring partial metal coordination without the confounding antioxidant and iron-sequestering activities of 8-hydroxyquinoline (which can scavenge free radicals and deplete intracellular iron pools at micromolar concentrations) [1]. The ether oxygen and quinoline nitrogen together may still support weak metal coordination, offering a tunable alternative for metallopharmacology studies.

Application
Selection Property
Validation Focus
Fragment-Based Library Construction
Rule-of-Three compliant MW and amine handle
Ligand efficiency and fragment elaboration validation
Parallel Synthesis & DEL Conjugation
Free primary amine for robust bioconjugation
Amide/sulfonamide coupling efficiency and library reproducibility
MAO-B Selectivity Probe Research
8-Ether quinoline scaffold for isoform bias
Isoform selectivity confirmation in MAO-A/B assays
Metallopharmacology Scaffold
Attenuated metal chelation vs. 8-hydroxyquinoline
Metal-binding assay and interference profiling
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